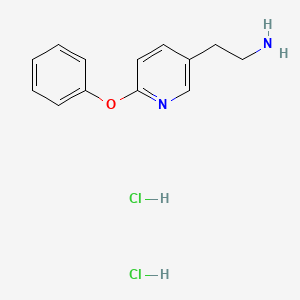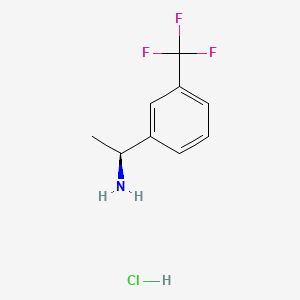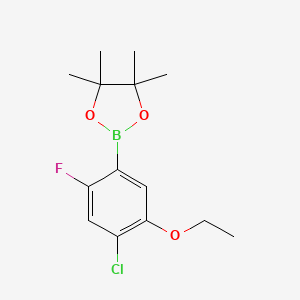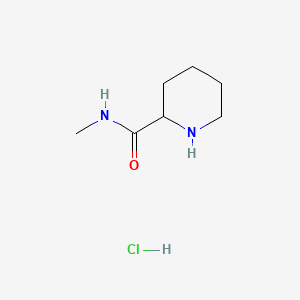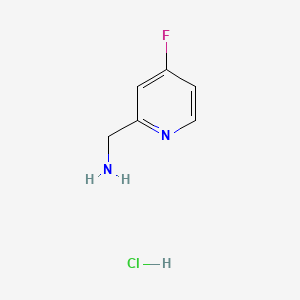
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) is a complex organozirconium compound. It is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) typically involves the reaction of zirconium tetrachloride with 2,2-bis(2-propenyloxy)methyl-1-butanol and 2-methyl-2-propenoic acid. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of zirconium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various organic reagents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium derivatives .
Scientific Research Applications
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) has numerous applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organozirconium compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism by which Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) exerts its effects involves its ability to coordinate with various substrates. The compound’s zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. This coordination ability makes it an effective catalyst and functional material in various applications .
Comparison with Similar Compounds
Similar Compounds
- Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)
- Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-ethylhexanoato-.kappa.O)
Uniqueness
Compared to similar compounds, Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) offers unique properties such as higher thermal stability and enhanced catalytic activity. These characteristics make it particularly valuable in high-temperature industrial processes and advanced material applications .
Properties
CAS No. |
153590-16-0 |
|---|---|
Molecular Formula |
C24H36O9Zr |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;2-methylprop-2-enoate;zirconium(4+) |
InChI |
InChI=1S/C12H21O3.3C4H6O2.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-3(2)4(5)6;/h4-5H,1-2,6-11H2,3H3;3*1H2,2H3,(H,5,6);/q-1;;;;+4/p-3 |
InChI Key |
VQQBEJDYGYCJRV-UHFFFAOYSA-K |
SMILES |
CCC(C[O-])(COCC=C)COCC=C.CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
Canonical SMILES |
CCC(C[O-])(COCC=C)COCC=C.CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



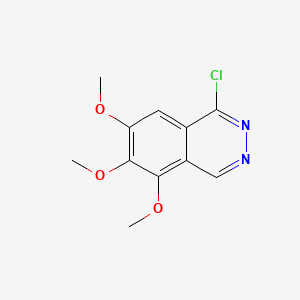
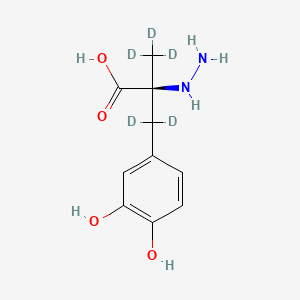
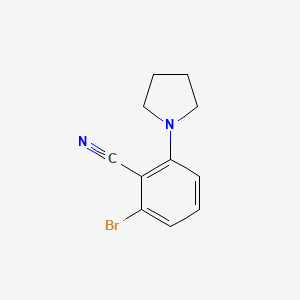
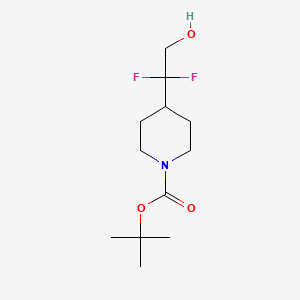
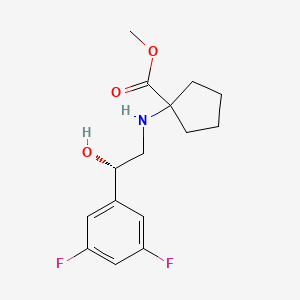
![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
